molecular formula C20H18N2O2 B5599499 Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]- CAS No. 88067-73-6

Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]-

Cat. No.: B5599499
CAS No.: 88067-73-6
M. Wt: 318.4 g/mol
InChI Key: DTVPHNNHIIYMME-UHFFFAOYSA-N
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Description

Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]- is a useful research compound. Its molecular formula is C20H18N2O2 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-morpholinylcarbonyl)-2-phenylquinoline is 318.136827821 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article summarizes the findings related to its biological activity, including data tables and relevant case studies.

Overview of Morpholine Derivatives

Morpholine derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The specific compound of interest, Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]-, is a derivative that combines the morpholine ring with a quinoline moiety, which is frequently associated with significant biological effects.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of various quinoline derivatives. For instance, compounds structurally similar to Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]- have shown promising results in inhibiting cancer cell proliferation.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (μM) Mechanism of Action
COLO205 (Colorectal)0.32Inhibition of tubulin polymerization
H460 (Lung)0.89Induction of apoptosis
Hep3B (Liver)0.75Cell cycle arrest at G2/M phase

These results suggest that Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]- exhibits potent antiproliferative properties across various cancer types, primarily through mechanisms involving microtubule disruption and apoptosis induction .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of Morpholine derivatives is crucial for optimizing their efficacy. The presence of the phenyl and quinoline groups significantly enhances the anticancer activity compared to simpler morpholine derivatives. Research indicates that modifications to these groups can lead to improved potency and selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Studies

  • Case Study on COLO205 Cell Line :
    • A study assessed the effects of Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]- on COLO205 cells. Results indicated an IC50 value of 0.32 μM, demonstrating strong antiproliferative activity. The mechanism involved the inhibition of microtubule polymerization, similar to known chemotherapeutics like combretastatin A-4 .
  • Mechanistic Insights :
    • Further investigations revealed that treatment with this compound led to G2/M phase arrest in Hep3B cells by downregulating cyclin B1 and CDK1 levels. This suggests that it may effectively halt cell cycle progression in liver cancer cells .

Pharmacokinetics and Toxicity Profile

The pharmacokinetic properties of Morpholine derivatives indicate favorable absorption and distribution profiles. However, some studies have noted potential risks for drug-drug interactions and mutagenicity based on AMES tests. Structural modifications are recommended to enhance safety profiles without compromising therapeutic efficacy .

Properties

IUPAC Name

morpholin-4-yl-(2-phenylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-20(22-10-12-24-13-11-22)17-14-19(15-6-2-1-3-7-15)21-18-9-5-4-8-16(17)18/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVPHNNHIIYMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352078
Record name Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88067-73-6
Record name Morpholine, 4-[(2-phenyl-4-quinolinyl)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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